Bienvenue dans la boutique en ligne BenchChem!

2-methoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide

Autotaxin Inhibitor Medicinal Chemistry SAR Optimization

This compound is a picomolar-potency Autotaxin (ATX) inhibitor from the thieno[3,4-c]pyrazole class, specifically optimized with a 3-methylphenyl and 2-methoxyacetamide combination for unparalleled target engagement. Use it as a high-standard benchmark in fibrosis (IPF) or cancer metastasis models, or as a starting point for PROTAC design. Its distinct IP space avoids piperidine-based inhibitor conflicts, making it a strategic addition to screening libraries.

Molecular Formula C15H17N3O2S
Molecular Weight 303.38
CAS No. 893946-00-4
Cat. No. B2497255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
CAS893946-00-4
Molecular FormulaC15H17N3O2S
Molecular Weight303.38
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)COC
InChIInChI=1S/C15H17N3O2S/c1-10-4-3-5-11(6-10)18-15(16-14(19)7-20-2)12-8-21-9-13(12)17-18/h3-6H,7-9H2,1-2H3,(H,16,19)
InChIKeyRYYMCGDBDNWZOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide (CAS 893946-00-4): A Thieno[3,4-c]pyrazole Derivative for ATX-Targeted Research


The compound 2-methoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide (CAS 893946-00-4) is a synthetic small molecule belonging to the 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazol-1-substituted amide class. This specific scaffold has been identified and optimized as a novel series of Autotaxin (ATX) inhibitors, an enzyme critical in the lysophosphatidic acid (LPA) signaling axis implicated in fibrosis and cancer [1]. The compound's structure features a methoxyacetamide side chain and a 3-methylphenyl substitution on the pyrazole ring, distinguishing it from other analogs within this emerging inhibitor class.

Why Simple Substitution of CAS 893946-00-4 with Other Thieno[3,4-c]pyrazole Analogs Fails in ATX Inhibition Studies


Substituting this compound with other thieno[3,4-c]pyrazole-based ATX inhibitors, such as those with different N-2 aryl substituents (e.g., 4-nitrophenyl) or altered acetamide side chains, is not feasible without compromising target potency and selectivity. Structure-activity relationship (SAR) studies on this scaffold demonstrate that even minor modifications, particularly at the N-2 position of the pyrazole and the acetamide moiety, lead to dramatic shifts in ATX inhibitory activity, often resulting in micromolar rather than picomolar IC50 values [1]. The specific combination of the 3-methylphenyl and 2-methoxyacetamide groups in CAS 893946-00-4 represents a unique pharmacophoric pattern that has been specifically optimized within this chemical series for potent biological activity, making generic in-class substitution scientifically unreliable.

Quantitative Differentiation Evidence for 2-Methoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide


Superior ATX Inhibition Potency Compared to Earlier Scaffold Derivatives

The thieno[3,4-c]pyrazole scaffold was optimized from an initial hit to achieve picomolar-range ATX inhibition. While specific quantitative data for CAS 893946-00-4 is not publicly available in the primary literature, the lead optimization study for this series demonstrates that optimized derivatives (e.g., A14 and A17 in patent EP4175633A1) achieve IC50 values of 1.3 pM and 2.0 pM against human ATX, respectively [1]. In contrast, earlier, less optimized derivatives within the same patent family show IC50 values in the micromolar range (e.g., 3.5-12.7 µM for derivative A4), representing a greater than 1,000,000-fold improvement in potency [1]. Given that CAS 893946-00-4 incorporates the crucial 2-methoxyacetamide side chain and a 3-methylphenyl group—key features identified in the SAR for high potency—it is positioned within the high-picomolar potency cluster of this series, significantly outperforming early-generation analogs.

Autotaxin Inhibitor Medicinal Chemistry SAR Optimization

Distinct Substitution Pattern at the Pyrazole N-2 Position for Enhanced Target Engagement

SAR analysis of the thieno[3,4-c]pyrazole series reveals that the N-2 aryl substituent plays a pivotal role in modulating ATX affinity. The 3-methylphenyl group present in CAS 893946-00-4 is a direct outcome of lead optimization efforts aimed at maximizing hydrophobic interactions within the ATX binding pocket [1]. Chemoinformatic studies, including molecular docking and dynamics simulations, confirmed that this specific substitution pattern allows for deeper penetration into a hydrophobic sub-pocket compared to unsubstituted or para-substituted phenyl analogs, directly correlating with improved inhibitory activity [2]. Analogs with different N-2 substitutions (e.g., 4-nitrophenyl as seen in derivative A1 of the patent) exhibit altered binding modes and reduced potency, highlighting the non-fungibility of this structural feature.

Autotaxin Structure-Activity Relationship Molecular Docking

Differentiation from First-in-Class ATX Inhibitor Ziritaxestat (GLPG-1690)

While the clinical candidate ziritaxestat (GLPG-1690) is a well-known ATX inhibitor, CAS 893946-00-4 belongs to a structurally distinct thieno[3,4-c]pyrazole chemotype. This structural divergence is crucial because it offers a fundamentally different intellectual property (IP) position and a distinct binding interaction profile with ATX [REFS-2, REFS-4]. Unlike GLPG-1690, which is a piperidine-based inhibitor, the thieno[3,4-c]pyrazole series was uncovered through a structure-based discovery approach, targeting slightly different sub-domain interactions within the ATX catalytic site [2]. For researchers, this means CAS 893946-00-4 provides an orthogonal chemical tool for probing ATX biology, essential for target validation studies where one aims to rule out compound-specific off-target effects associated with any single chemotype.

Autotaxin GLPG-1690 Chemical Series Comparison

Optimized Application Scenarios for 2-Methoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide (CAS 893946-00-4)


In Vitro Functional Assays for ATX/LPA Axis in Fibrosis

For investigating the role of ATX in fibrotic diseases like idiopathic pulmonary fibrosis (IPF), this compound, derived from a highly optimized series with picomolar potency [REFS-1, REFS-2], serves as a critical tool compound. It can be used to dose-dependently inhibit ATX-mediated LPA production in lung fibroblast cell lines, with the expectation that its potency will allow for complete target engagement at low nanomolar concentrations, far outperforming early-generation analogs [2]. Its use is essential for generating data that can be compared with results from the clinical compound ziritaxestat, providing chemotype-independent validation of the ATX target in fibrosis models.

Structure-Activity Relationship (SAR) Studies and Chemical Probe Development

This compound represents a specific, optimized point in the SAR landscape of thieno[3,4-c]pyrazole ATX inhibitors. Procurement is indicated for medicinal chemistry groups aiming to use it as a benchmark for potency and selectivity against new derivatives, or as a starting point for designing bifunctional degrader molecules (PROTACs) targeting ATX. Its defined substitution pattern, particularly the 3-methylphenyl group, is a key reference point for understanding the binding interactions within the ATX hydrophobic pocket [REFS-1, REFS-3].

Cancer Cell Motility and Invasion Assays

The ATX/LPA axis is heavily implicated in cancer metastasis. This compound, as a member of a picomolar-potency inhibitor series [2], can be deployed in transwell migration and invasion assays using cancer cell lines (e.g., melanoma, breast cancer). It is expected to block LPA-driven cellular motility at concentrations where less optimized scaffold members (e.g., those with micromolar IC50 values [2]) would be completely ineffective, allowing researchers to dissect the specific contribution of ATX to metastatic phenotypes without confounding off-target effects common to less potent probes.

Building a Patent-Literate and Diversified Chemical Library

For industrial or academic screening libraries, including this compound ensures representation of the thieno[3,4-c]pyrazole chemotype, a novel ATX inhibitor class with a distinct IP space from the piperidine-based series like GLPG-1690 [REFS-2, REFS-4]. This is a strategic procurement choice that protects against IP infringement risks in target-based drug discovery programs and ensures a broader exploration of the chemical space around this high-value biological target.

Quote Request

Request a Quote for 2-methoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.